molecular formula C9H11F3 B8155382 1-Ethynyl-4-(trifluoromethyl)cyclohexane

1-Ethynyl-4-(trifluoromethyl)cyclohexane

Cat. No.: B8155382
M. Wt: 176.18 g/mol
InChI Key: YJYFONAUUTYNMN-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(trifluoromethyl)cyclohexane is a fluorinated cyclohexane derivative featuring an ethynyl group (-C≡CH) at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position. The ethynyl group confers reactivity in click chemistry and cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances stability and influences solubility. This compound is of interest in materials science and pharmaceutical research due to the unique electronic and steric effects imparted by its substituents .

Properties

IUPAC Name

1-ethynyl-4-(trifluoromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h1,7-8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYFONAUUTYNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCC(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates, which has been extensively studied and optimized . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1-Ethynyl-4-(trifluoromethyl)cyclohexane may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethynyl-4-(trifluoromethyl)cyclohexane has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethynyl-4-(trifluoromethyl)cyclohexane exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their bioavailability and activity. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Ethynyl-4-(trifluoromethyl)cyclohexane are best understood in comparison to analogous compounds. Below is a detailed analysis:

Structural Analogs

2.1.1 1-Ethynyl-4-(propan-2-yl)cyclohexane
  • Structure : Replaces -CF₃ with an isopropyl (-CH(CH₃)₂) group.
  • Properties: Molecular Weight: 150.26 g/mol (vs. ~176.14 g/mol for the trifluoromethyl analog) . Reactivity: The isopropyl group is less electron-withdrawing, reducing polarity and altering solubility in non-polar solvents. Applications: Primarily used in organic synthesis; lacks the fluorinated moiety’s stability enhancements .
2.1.2 1-Ethynyl-4-(trifluoromethyl)benzene
  • Structure : Aromatic benzene ring instead of cyclohexane.
  • Properties: Molecular Weight: 170.13 g/mol . Melting Point: 87–88°C (for derivatives like compound 7c) . Reactivity: The conjugated benzene ring enhances alkyne reactivity in Sonogashira couplings and cycloadditions. Applications: Widely used in catalysis and medicinal chemistry .
2.1.3 1-Fluoro-4-(trifluoromethyl)cyclohexane
  • Structure : Replaces ethynyl with fluorine.
  • Properties :
    • 19F NMR Shift : δ -171.0 ppm (for 1-fluorocyclohexane derivatives) .
    • Reactivity : Electrophilic fluorine enables participation in fluorination reactions.
    • Applications : Explored in fluorinated drug analogs and agrochemicals .

Functional Analogs

2.2.1 1-(Trifluoromethyl)cyclohexene
  • Structure : Cyclohexene backbone with -CF₃.
  • Properties: Synthesis: Derived from cyclohexanone via dehydration . Reactivity: The double bond allows Diels-Alder reactions, unlike the saturated cyclohexane analog. Applications: Intermediate in CNS-targeted therapeutics .
2.2.2 Decafluoro-5,6-bis(trifluoromethyl)cyclohexane
  • Structure : Perfluorinated cyclohexane with dual -CF₃ groups.
  • Properties :
    • Toxicity : Shows reproductive toxicity in OECD TG 422 studies .
    • Applications : Industrial applications in high-stability lubricants and coatings .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Features
This compound C₉H₁₁F₃ ~176.14 Not reported Alkyne click chemistry, CF₃ stabilization
1-Ethynyl-4-(propan-2-yl)cyclohexane C₁₁H₁₈ 150.26 Not reported Steric hindrance, non-polar solubility
1-Ethynyl-4-(trifluoromethyl)benzene C₉H₅F₃ 170.13 87–88 Conjugated alkyne, high reactivity
1-Fluoro-4-(trifluoromethyl)cyclohexane C₇H₁₀F₄ 170.15 Not reported Electrophilic fluorine, inert CF₃ group

Key Differences and Challenges

  • Synthesis : Cyclohexane derivatives often require sterically demanding conditions compared to benzene analogs. For example, purification of 1-Ethynyl-4-(trifluoromethyl)benzene uses n-hexane as an eluent , while cyclohexane derivatives may need tailored chromatography .
  • Reactivity : The ethynyl group in cyclohexane is less reactive than in benzene due to reduced conjugation, limiting its use in certain cross-coupling reactions .
  • Toxicity: Fluorinated cyclohexanes (e.g., decafluoro derivatives) require rigorous toxicity profiling, unlike non-fluorinated analogs .

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